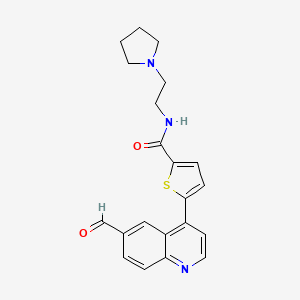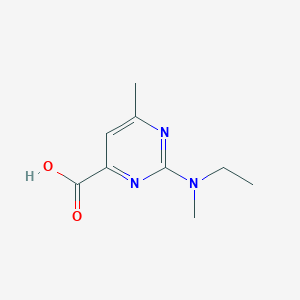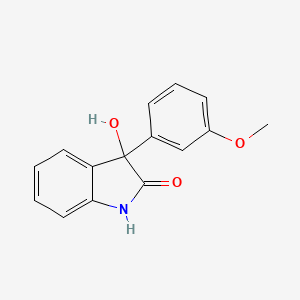
3-hydroxy-3-(3-methoxyphenyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-3-(3-methoxyphenyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes an indole core substituted with hydroxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-(3-methoxyphenyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the hydroxy and methoxy substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-(3-methoxyphenyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the indole core.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a fully saturated indole derivative.
Scientific Research Applications
3-hydroxy-3-(3-methoxyphenyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for the treatment of diseases such as cancer and neurological disorders.
Industry: The compound’s unique properties make it suitable for use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-hydroxy-3-(3-methoxyphenyl)-1,3-dihydro-2H-indol-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propionic acid: This compound shares a similar hydroxy and methoxy substitution pattern but differs in its core structure.
4-hydroxy-3-methoxycinnamic acid: Another related compound with similar substituents but a different core structure.
Uniqueness
3-hydroxy-3-(3-methoxyphenyl)-1,3-dihydro-2H-indol-2-one is unique due to its indole core, which imparts specific chemical and biological properties. This uniqueness makes it valuable for applications that require specific interactions with biological targets or the synthesis of complex organic molecules.
Properties
Molecular Formula |
C15H13NO3 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
3-hydroxy-3-(3-methoxyphenyl)-1H-indol-2-one |
InChI |
InChI=1S/C15H13NO3/c1-19-11-6-4-5-10(9-11)15(18)12-7-2-3-8-13(12)16-14(15)17/h2-9,18H,1H3,(H,16,17) |
InChI Key |
HOUVPZUJQIAZMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(C3=CC=CC=C3NC2=O)O |
solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



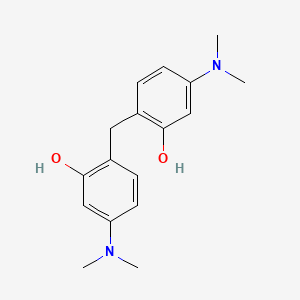
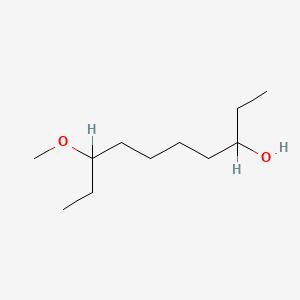
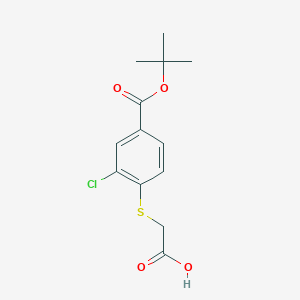
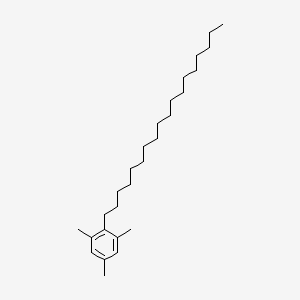
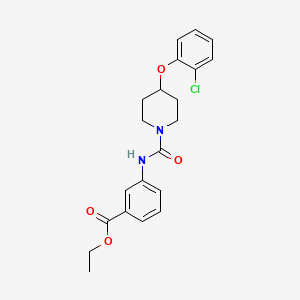

![Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B13940393.png)

![1,1-Dimethylethyl 4-[[(2-bromophenyl)thio]methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B13940398.png)
![5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13940410.png)

